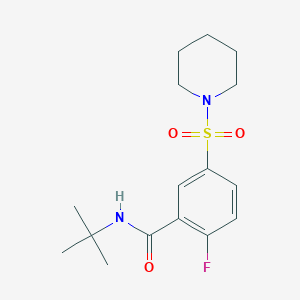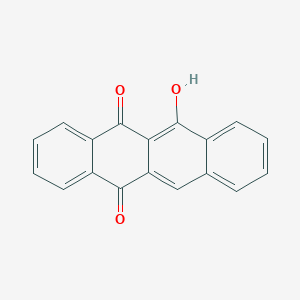![molecular formula C27H21NO5 B5083645 ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)
ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate, also known as EFPBC, is a chemical compound that belongs to the class of benzo[f]chromene derivatives. EFPBC has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to activate the AMPK signaling pathway, which plays a key role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported to exhibit antioxidant activity and to protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its potential as a lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, and it has a favorable toxicity profile. However, one of the limitations of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is its poor solubility, which can make it difficult to use in in vivo studies. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is not fully understood, which makes it challenging to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. One of the areas of interest is the optimization of its pharmacological properties, such as solubility and bioavailability. Furthermore, the mechanism of action of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate needs to be further elucidated to understand its potential as a therapeutic agent. Another area of research is the development of novel derivatives of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate with improved pharmacological properties. Finally, the potential applications of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate in other areas, such as neurodegenerative diseases and cardiovascular diseases, need to be explored further.
Conclusion:
In conclusion, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities, and its mechanism of action is not fully understood. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate involves the reaction of 2-furoyl chloride with 1-phenyl-1H-benzo[f]chromene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with ethylamine to obtain ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate. The synthesis of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been reported in several research articles, and the yield of the reaction can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been studied extensively for its potential applications in drug discovery and development. Several research studies have reported that ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits anticancer, antiviral, and anti-inflammatory activities. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential lead compound for the development of anticancer drugs. ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-2-31-27(30)24-22(18-10-4-3-5-11-18)23-19-12-7-6-9-17(19)14-15-20(23)33-26(24)28-25(29)21-13-8-16-32-21/h3-16,22H,2H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHNYOWGMVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=CC=CC=C4C=C2)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)